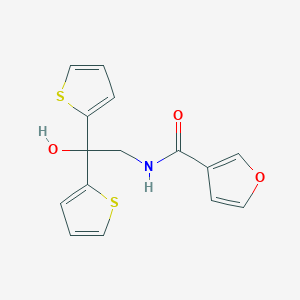

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a hydroxyethyl group substituted with two thiophene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide typically involves the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of 2-hydroxy-2,2-di(thiophen-2-yl)ethanol. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable reducing agent.

Coupling with Furan-3-carboxylic Acid: The hydroxyethyl intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid to the carboxamide using an amine source, typically ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and nucleophilic substitution reactions:

-

Hydrolysis is influenced by steric hindrance from the adjacent thiophene rings, potentially slowing reaction kinetics.

-

Acylation reactions employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carbonyl group for amine conjugation .

Heterocyclic Ring Reactivity

Thiophene and furan rings undergo electrophilic aromatic substitution (EAS) and oxidation:

-

Thiophene’s α-positions are more reactive due to lower resonance stabilization compared to furan .

-

Furan’s susceptibility to ring-opening under strong acids limits nitration efficiency.

Hydroxyl Group Transformations

The secondary alcohol undergoes typical alcohol reactions:

| Reaction Type | Reagents | Product(s) |

|---|---|---|

| Esterification | Acetic anhydride, H⁺ catalyst | Acetylated derivative |

| Etherification | R-X, base (e.g., K₂CO₃) | Alkyl/aryl ethers |

| Oxidation | PCC/Dess-Martin periodinane | Ketone (requires activated α-H) |

-

Steric bulk from the two thiophene groups may hinder etherification and oxidation.

Reduction Reactions

Selective reduction pathways include:

| Target Group | Reagents | Product(s) |

|---|---|---|

| Amide | LiAlH₄ | Amine derivative |

| Thiophene rings | H₂, Pd/C | Partially saturated thiophenes |

Cross-Coupling Reactions

The thiophene rings enable catalytic cross-coupling:

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives |

| Stille Coupling | Pd₂(dba)₃, organostannanes | Heterocycle diversification |

-

These reactions are critical for modifying the compound’s electronic properties in materials science .

Mechanistic Insights

-

Amide Activation : The carboxamide’s resonance stabilization reduces electrophilicity, necessitating strong activators like EDCl for nucleophilic attack .

-

Thiophene vs. Furan Reactivity : Thiophene’s higher aromaticity (~30 kcal/mol stabilization) makes it less reactive toward EAS than furan .

-

Steric Effects : The geminal di(thiophene) groups create a crowded environment, slowing reactions at the hydroxyethyl backbone.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is being investigated as a potential scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.

Potential Applications:

- Antimicrobial Activity : Compounds with furan and thiophene moieties have shown significant antibacterial and antifungal properties. For instance, related compounds have been effective against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (lymphoma). For example, related compounds have demonstrated IC50 values in the micromolar range .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.

Applications:

- Organic Electronics : The incorporation of thiophene rings enhances charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Studies

The biological activities of this compound are under investigation for their potential therapeutic effects.

Key Findings:

- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Mechanisms of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism for their anticancer activity .

Cytotoxicity Studies

Research on related compounds has provided insights into their cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Related Compound A | MCF-7 | 0.65 |

| Related Compound B | U937 | 1.5 |

These findings suggest that modifications to the structure of this compound could enhance its efficacy against cancer cells.

Molecular Docking Studies

Computational studies indicate strong binding affinities of similar compounds to targets involved in cancer progression, such as estrogen receptors. This suggests that further structural modifications could improve their biological activity .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene rings may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar structure but lacks the furan ring and carboxamide group.

Thiophene-2-carboxamide: Contains the carboxamide group but lacks the hydroxyethyl and furan components.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide (CAS No. 2034400-08-1) is a complex organic compound notable for its unique structural features, including a furan ring, a carboxamide group, and two thiophene rings. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO3S2, with a molecular weight of 319.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3S2 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2034400-08-1 |

| Functional Groups | Hydroxy, Carboxamide, Thiophene |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, likely due to its ability to disrupt cellular processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. For instance, it has been observed to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism for promoting programmed cell death.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating significant potency .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.20 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies focused on the anticancer effects of the compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 1.50 |

| PANC-1 | 1.20 |

The data indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, particularly MCF-7.

Case Studies

- Study on Apoptosis Induction : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to increased levels of p53 and activation of caspase pathways, confirming its role in apoptosis induction .

- Enzyme Inhibition Analysis : Another study reported that the compound inhibited DNA gyrase with an IC50 value of 31.64 µM and DHFR at 2.67 µM, indicating its potential as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLTYXADAOEHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.